3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine is a chemical compound with the molecular formula C12H9BrClNO and a molecular weight of 298.56 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a 3-chloro-2-methylphenoxy group at the 5-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with 3-chloro-2-methylphenol in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine is unique due to the presence of both bromine and 3-chloro-2-methylphenoxy groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H9BrClNO |
---|---|
Molekulargewicht |
298.56 g/mol |
IUPAC-Name |
3-bromo-5-(3-chloro-2-methylphenoxy)pyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-8-11(14)3-2-4-12(8)16-10-5-9(13)6-15-7-10/h2-7H,1H3 |
InChI-Schlüssel |
ZOUAHCXDHKRFTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)OC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.